molecular formula C4H10ClNO2S B1321835 Isobutylsulfamoyl Chloride CAS No. 26118-68-3

Isobutylsulfamoyl Chloride

Cat. No.: B1321835
CAS No.: 26118-68-3
M. Wt: 171.65 g/mol
InChI Key: POHNQUDMMNHRJA-UHFFFAOYSA-N
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Description

Isobutylsulfamoyl Chloride is an organic compound with the molecular formula C₄H₁₀ClNO₂S. It is a sulfamoyl chloride derivative, known for its reactivity and utility in various chemical syntheses. This compound is typically used as an intermediate in the production of pharmaceuticals and agrochemicals due to its ability to introduce the sulfamoyl functional group into target molecules .

Scientific Research Applications

Isobutylsulfamoyl Chloride has a wide range of applications in scientific research:

Safety and Hazards

Isobutylsulfamoyl Chloride is classified as a dangerous compound. It has a GHS05 pictogram, and the signal word for it is "Danger" . The hazard statements include H314, which indicates that it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutylsulfamoyl Chloride can be synthesized through the reaction of isobutylamine with chlorosulfonic acid. The reaction typically proceeds as follows: [ \text{C₄H₉NH₂ + ClSO₂OH → C₄H₉NHSO₂Cl + H₂O} ] This reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where isobutylamine and chlorosulfonic acid are reacted under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which Isobutylsulfamoyl Chloride exerts its effects is primarily through its reactivity as a sulfamoylating agent. The compound targets nucleophilic sites on molecules, facilitating the formation of sulfamoyl derivatives. This reactivity is harnessed in the synthesis of pharmaceuticals and other biologically active compounds .

Comparison with Similar Compounds

Uniqueness: Isobutylsulfamoyl Chloride is unique due to its branched isobutyl group, which can impart different steric and electronic effects compared to its linear counterparts. This can influence the reactivity and selectivity of the compound in various chemical reactions .

Properties

IUPAC Name

N-(2-methylpropyl)sulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClNO2S/c1-4(2)3-6-9(5,7)8/h4,6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHNQUDMMNHRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60615876
Record name (2-Methylpropyl)sulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26118-68-3
Record name (2-Methylpropyl)sulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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